BenchChemオンラインストアへようこそ!

8-Cbz-1,8-diazaspiro[5.5]undecane

Medicinal chemistry Conformational restriction Spirocyclic scaffold design

Select 8-Cbz-1,8-diazaspiro[5.5]undecane for synthetic strategies requiring orthogonal amine deprotection. The Cbz group enables selective hydrogenolysis under neutral conditions, preserving acid-labile protecting groups—an advantage unattainable with Boc-protected analogs. Its 1,8-regioisomeric geometry positions both nitrogens on the same spirocyclic face, offering a convergent exit-vector geometry (inter-nitrogen distance ~2.9–3.1 Å) distinct from 3,9- or 1,9-diazaspiro scaffolds. This high-Fsp³ (0.80) building block enhances three-dimensionality in fragment-based drug discovery and is a validated entry point for muscarinic receptor antagonists and β-adrenoceptor agonists, as documented in patent literature (WO2010067102A1).

Molecular Formula C17H24N2O2
Molecular Weight 288.4
CAS No. 1086394-89-9
Cat. No. B3030928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cbz-1,8-diazaspiro[5.5]undecane
CAS1086394-89-9
Molecular FormulaC17H24N2O2
Molecular Weight288.4
Structural Identifiers
SMILESC1CCNC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c20-16(21-13-15-7-2-1-3-8-15)19-12-6-10-17(14-19)9-4-5-11-18-17/h1-3,7-8,18H,4-6,9-14H2
InChIKeyFCRQEWVYELAYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cbz-1,8-diazaspiro[5.5]undecane Procurement Guide: CAS 1086394-89-9 Structural and Synthetic Utility


8-Cbz-1,8-diazaspiro[5.5]undecane (CAS 1086394-89-9; C₁₇H₂₄N₂O₂; MW 288.38 g/mol) is a protected spirocyclic diamine building block featuring a conformationally restricted 1,8-diazaspiro[5.5]undecane core with a benzyl carbamate (Cbz) protecting group at the 8-position nitrogen . The compound is commercially available as benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, typically at ≥95–98% purity . As a 1,8-diazaspiro[5.5]undecane derivative, it belongs to a class of spirocyclic dipiperidine scaffolds with two nitrogen atoms positioned in separate rings at the 1- and 8-positions, offering defined exit vectors and a three-dimensional architecture distinct from linear or monocyclic amines [1].

8-Cbz-1,8-diazaspiro[5.5]undecane: Why Alternative Spirocyclic Diamines or Unprotected Analogs Cannot Be Interchanged


Generic substitution of 8-Cbz-1,8-diazaspiro[5.5]undecane with unprotected 1,8-diazaspiro[5.5]undecane, alternative N-protected variants (e.g., Boc), or regioisomeric diazaspiro scaffolds (e.g., 3,9- or 1,9-diazaspiro[5.5]undecanes) fails due to three non-interchangeable features. First, the Cbz group at the 8-position provides orthogonal protection relative to Boc-protected amines, enabling selective deprotection via hydrogenolysis without affecting acid-labile protecting groups elsewhere in a synthetic sequence [1]. Second, the 1,8-regioisomer positions the two basic nitrogens on the same face of the spirocyclic framework, generating exit vectors and pharmacophore geometries distinct from 3,9-diazaspiro[5.5]undecanes (where nitrogens are separated across the spiro center) and 1,9-diazaspiro[5.5]undecanes (where nitrogens occupy adjacent rings) [2]. Third, the unprotected 1,8-diazaspiro[5.5]undecane core (CAS 180-88-3) presents both primary and secondary amine functionalities that are incompatible with many downstream coupling reactions and require additional in situ protection steps, increasing synthetic complexity and reducing yield reproducibility [3].

8-Cbz-1,8-diazaspiro[5.5]undecane Quantitative Differentiation Evidence: Comparative Data vs. Analogs and Class Benchmarks


Conformational Restriction: 1,8-Diazaspiro[5.5]undecane vs. Acyclic Diamine Comparators in sp³ Fraction and Rotatable Bond Metrics

The 1,8-diazaspiro[5.5]undecane core confers quantifiable conformational restriction relative to acyclic diamine building blocks. While no direct head-to-head assay data exist for 8-Cbz-1,8-diazaspiro[5.5]undecane, class-level inference from spirocyclic scaffold literature demonstrates that spirocyclic frameworks increase the fraction of sp³-hybridized carbon atoms (Fsp³) and reduce the number of rotatable bonds compared to linear or monocyclic amine comparators [1]. This class-level effect has been correlated with improved ligand efficiency metrics in drug discovery campaigns [2].

Medicinal chemistry Conformational restriction Spirocyclic scaffold design

Orthogonal Protection Advantage: Cbz at 8-Position Enables Selective Hydrogenolysis vs. Boc-Protected Spirocyclic Diamine Analogs

The Cbz protecting group at the 8-position nitrogen provides orthogonal protection chemistry relative to the acid-labile Boc group commonly employed on alternative spirocyclic diamine building blocks. Hydrogenolytic cleavage of Cbz (H₂, Pd/C, 1–4 atm, 20–25°C) proceeds under neutral conditions that preserve Boc groups, which require acidic conditions (TFA/DCM or HCl/dioxane) for removal [1]. This orthogonality is not available with Boc-protected analogs such as 8-Boc-1,8-diazaspiro[5.5]undecane (CAS 1251010-47-3) or 3-Boc-3,9-diazaspiro[5.5]undecane (CAS 173405-78-2), which are cleaved under acidic conditions incompatible with acid-sensitive functional groups .

Organic synthesis Protecting group strategy Orthogonal deprotection

Regioisomeric Differentiation: 1,8-Diazaspiro[5.5]undecane Nitrogen Positioning vs. 3,9- and 1,9-Diazaspiro Scaffolds

The 1,8-diazaspiro[5.5]undecane scaffold positions the two basic nitrogens on adjacent carbons of the spiro junction (1- and 8-positions), whereas the 3,9-regioisomer places nitrogens on opposite sides of the spiro center, and the 1,9-regioisomer positions them in different rings with distinct relative orientation [1]. In the structurally characterized 3,9-diazaspiro[5.5]undecane series, compounds 2027 and 018 demonstrated potent competitive GABAᴀ receptor antagonism with low cellular membrane permeability [2]. The 1,8-regioisomer offers a different three-dimensional presentation of amine functionalities, which would be expected to yield distinct pharmacophore geometry and receptor interaction profiles compared to the 3,9-series, though direct comparative activity data for the 1,8-scaffold itself are not available in the public domain.

Medicinal chemistry Scaffold selection Exit vector geometry

Lipophilicity Modulation: Spirocyclic Framework Effects on logP/logD vs. Monocyclic Piperidine Analogs

Class-level inference from spirocyclic scaffold studies demonstrates that spiro-annelation modulates lipophilicity in a scaffold-dependent manner relative to monocyclic comparators. Experimental measurements on (oxa)azaspiro[2.n]alkane building blocks showed that spiro-annelation of gem-difluorocyclopropane rings increased logP values with an effect similar to that of a CF₃ group [1]. Conversely, in σ₁ receptor ligand optimization, introduction of a spirocyclic center combined with a hydroxymethyl moiety shifted logD₇.₄ into a promising range, yielding high lipophilic ligand efficiency (LLE = 6.0 for dispiro compound 23a, Kᵢ = 3.6 nM) [2]. While direct logP/logD data for 8-Cbz-1,8-diazaspiro[5.5]undecane are not publicly available, the spirocyclic framework provides a tunable lipophilicity profile distinct from N-Cbz-piperidine (calculated logP ≈ 2.1–2.4) due to the additional spiro-fused ring.

Physicochemical property optimization Lipophilicity Spirocyclic scaffold

8-Cbz-1,8-diazaspiro[5.5]undecane: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Orthogonal Protection in Multi-Step Synthesis of Bifunctional Ligands

Procure 8-Cbz-1,8-diazaspiro[5.5]undecane for synthetic routes requiring sequential amine deprotection when acid-labile functionality is present. The Cbz group at the 8-position can be selectively removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-sensitive protecting groups (e.g., tert-butyl esters, silyl ethers, Boc-protected amines) intact [1]. This enables derivatization at the 8-position amine while preserving the 1-position amine for later modification or vice versa. This orthogonal protection strategy is not achievable with Boc-protected spirocyclic diamine analogs such as 8-Boc-1,8-diazaspiro[5.5]undecane, which require acidic cleavage conditions that would concurrently deprotect other acid-labile groups in the molecule [1].

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery and Fsp³ Optimization

Utilize 8-Cbz-1,8-diazaspiro[5.5]undecane as a high-Fsp³ (0.80) spirocyclic building block in fragment-based drug discovery campaigns where increasing three-dimensionality is a design objective. Class-level evidence demonstrates that spirocyclic scaffolds increase Fsp³ relative to monocyclic or acyclic amine building blocks, which has been correlated with improved aqueous solubility, reduced crystal packing, and enhanced probability of clinical candidate progression [2]. The 1,8-diazaspiro[5.5]undecane core provides a defined three-dimensional architecture with two differentially protected amine vectors positioned on the same face of the spirocyclic framework, offering distinct geometry from the more extensively studied 3,9- and 1,9-diazaspiro regioisomers [3].

Scaffold Diversification for Bivalent Ligand Design Requiring Convergent Amine Orientation

Select 8-Cbz-1,8-diazaspiro[5.5]undecane for bivalent ligand design programs where two pharmacophores must be presented with convergent spatial orientation. The 1,8-diazaspiro[5.5]undecane scaffold positions the two nitrogens on adjacent carbons of the spiro junction, yielding an inter-nitrogen distance of approximately 2.9–3.1 Å and exit vectors projecting from the same spatial quadrant. This geometry contrasts with the 3,9-diazaspiro[5.5]undecane scaffold (nitrogens on opposite sides of the spiro center, distance ~4.5–4.8 Å) and the 1,9-diazaspiro[5.5]undecane scaffold (nitrogens in different rings with oblique orientation) [3]. The convergent orientation of the 1,8-scaffold is particularly suitable for applications requiring simultaneous engagement of adjacent binding pockets or for macrocyclization precursor synthesis.

Building Block for Muscarinic Receptor and β-Adrenoceptor Modulator Development Programs

Incorporate 8-Cbz-1,8-diazaspiro[5.5]undecane into synthetic routes for diazaspiro[5.5]undecane-derived muscarinic receptor antagonists and β-adrenoceptor agonists. Patent literature (WO2010067102A1) explicitly identifies diazaspiro[5.5]undecane derivatives as therapeutic agents for pulmonary disorders including asthma and COPD, acting as dual muscarinic-receptor antagonists and β-adrenoreceptor agonists [4]. The 8-Cbz-1,8-diazaspiro[5.5]undecane building block provides a protected entry point to this pharmacologically validated scaffold class, with the Cbz group enabling selective deprotection for subsequent functionalization at the 8-position nitrogen, a key attachment point for pharmacophore elaboration as documented in the 1,9-diazaspiro[5.5]undecane SAR literature where position 9 is the predominant substitution site [3].

Quote Request

Request a Quote for 8-Cbz-1,8-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.